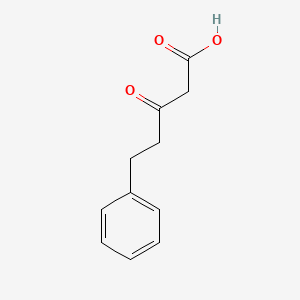

3-Oxo-5-phenylpentanoic acid

描述

Historical Perspectives in β-Keto Acid and Pentanoic Acid Research

The study of carboxylic acids has a long and rich history. Pentanoic acid, also known as valeric acid, was first identified from the perennial flowering plant valerian (Valeriana officinalis), the root of which has been used for medicinal purposes since ancient times. atamanchemicals.comwikipedia.org Its primary modern use is in the synthesis of its esters, some of which, like ethyl valerate (B167501) and pentyl valerate, are valued for their pleasant, fruity odors and are used as food additives and in cosmetics. atamanchemicals.comwikipedia.org

The field of β-keto acid research has been active for many decades, with significant early work focusing on their synthesis and characteristic decarboxylation reactions. acs.orgacs.org The development of palladium-catalyzed reactions involving the allylic esters of β-keto acids marked a significant advancement, expanding the synthetic utility of this class of compounds beyond classical methods. nih.gov These historical developments in the chemistry of both pentanoic acids and β-keto acids provide the foundational context for understanding the properties and reactivity of 3-Oxo-5-phenylpentanoic acid.

Structural Classification and Chemical Significance within Ketocarboxylic Acid Families

This compound belongs to the family of ketocarboxylic acids, which are organic compounds containing both a ketone and a carboxylic acid functional group. mu-plovdiv.bgcymitquimica.com Specifically, it is classified as a β-keto acid because the ketone group is located on the beta-carbon (the third carbon) relative to the carboxyl group. This structural arrangement is of considerable chemical significance.

The presence of both functional groups allows for a wide range of chemical reactivity. cymitquimica.com The carboxylic acid moiety imparts acidic properties, while the ketone group can participate in various nucleophilic addition and condensation reactions. cymitquimica.comlearncbse.in The β-keto acid structure is also known for its susceptibility to decarboxylation. Ketocarboxylic acids and their ester derivatives are valuable in organic synthesis, serving as building blocks for more complex molecules, including polymers like polyamides and polyesters. researchgate.net Compounds such as α-ketoglutaric acid are key intermediates in vital metabolic pathways like the citric acid cycle. wikipedia.org

Overview of Current Research Trajectories for this compound

Current research involving this compound and its derivatives, primarily its methyl and ethyl esters, centers on their application as intermediates in organic synthesis. prepchem.comwhiterose.ac.uk Scientists utilize these compounds as starting materials or key intermediates to construct more complex molecular architectures.

One area of investigation involves the use of its derivatives in the synthesis of heterocyclic compounds. For example, the methyl ester of a related compound, 5-tert-Butoxycarbonylamino-3-oxo-5-phenyl-pentanoic acid, has been used in the synthesis of highly substituted 2-spiropiperidines. whiterose.ac.uk

Another significant research focus is on the stereoselective reduction of the keto group in esters of this compound. researchgate.netresearchgate.net Biocatalytic approaches using microorganisms have been explored to asymmetrically reduce the ketone, providing access to specific enantiomers of the corresponding hydroxy acid with high enantiomeric excess. researchgate.net The resulting chiral 3-hydroxy-5-phenylpentanoic acid derivatives are valuable chiral building blocks for the synthesis of other target molecules. researchgate.net These studies highlight the compound's role as a prochiral substrate in developing and understanding stereoselective transformations.

Data Tables

Physicochemical Properties of this compound and Its Esters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 54680-53-4 | C₁₁H₁₂O₃ | 192.21 |

| Methyl 3-oxo-5-phenylpentanoate | 30414-58-5 | C₁₂H₁₄O₃ | 206.24 |

| Ethyl 3-oxo-5-phenylpentanoate | 17071-29-3 | C₁₃H₁₆O₃ | 220.26 |

Data sourced from multiple chemical databases and suppliers. achemblock.comchemicalbook.combldpharm.comnih.govmatrix-fine-chemicals.com

Structure

3D Structure

属性

IUPAC Name |

3-oxo-5-phenylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSYUWNVCAQHSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Oxo 5 Phenylpentanoic Acid and Its Esters

Traditional Chemical Synthesis Approaches

Conventional organic synthesis provides a robust toolkit for the construction of 3-oxo-5-phenylpentanoic acid and its derivatives. These methods often involve the strategic formation of carbon-carbon bonds and functional group manipulations.

Acylation Reactions as Precursor Derivatization

Acylation reactions are a cornerstone in the synthesis of β-keto acids and their esters. A common strategy involves the acylation of a suitable precursor, followed by subsequent transformations to yield the desired product. For instance, the synthesis of ethyl 3-oxo-5-phenylpentanoate has been achieved through the acylation of Meldrum's acid.

In a representative procedure, hydrocinnamoyl chloride is added dropwise to a solution of Meldrum's acid and pyridine in dichloromethane at 0°C. The reaction mixture is stirred for a period to allow for the formation of the acylated Meldrum's acid derivative. Following an acidic workup, the crude intermediate is dissolved in ethanol and heated to reflux, which promotes ethanolysis and decarboxylation to afford the target ethyl 3-oxo-5-phenylpentanoate in high yield. chemicalbook.com

Table 1: Synthesis of Ethyl 3-oxo-5-phenylpentanoate via Acylation

| Reactant 1 | Reactant 2 | Reagents | Solvent | Reaction Time | Product | Yield |

|---|

Condensation and Alkylation Strategies (e.g., Michael additions, Claisen condensations)

Condensation reactions, particularly the Claisen condensation, are fundamental to the formation of β-keto esters. This approach typically involves the reaction of an ester with an enolate to form a new carbon-carbon bond. While a specific example for this compound is not detailed in the provided search results, the general principle of the Claisen reaction is highly applicable. For a related compound, 3-oxopentanoic acid, a Claisen reaction between acetone and methyl propionate is a key step in its synthesis.

Michael additions also represent a viable, though less direct, strategy. This could involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by further functional group manipulation to arrive at the target structure. A stereocontrolled Michael addition has been reported as a key step in the synthesis of polyhydroxylated β-amino acids, demonstrating the power of this reaction in building complex molecules. mdpi.com

Multi-Step Reaction Sequences and Strategic Retrosynthesis

The synthesis of this compound can be approached through a multi-step sequence, which can be logically planned using retrosynthetic analysis. A retrosynthetic approach would identify key bond disconnections and strategic intermediates. For instance, a disconnection of the C-C bond between the C2 and C3 positions could suggest a Claisen-type condensation between an ester of 3-phenylpropanoic acid and an acetate derivative.

While a specific multi-step synthesis for this compound is not explicitly outlined in the provided results, general principles of multi-step synthesis involving carboxylic acids and their derivatives are well-established. youtube.comyoutube.comtruman.edu These often involve protection-deprotection strategies and a sequence of reactions to build the carbon skeleton and introduce the desired functional groups. A typical sequence might involve the creation of a more complex starting material through several steps, followed by a final key reaction to form the target molecule.

Stereoselective Chemical Synthesis of Related β-Hydroxy-γ-phenylpentanoic Acids

The stereoselective synthesis of related compounds, such as β-hydroxy-γ-phenylpentanoic acids, provides valuable insights and potential precursors for this compound. A practical preparation of (3S)-hydroxy-5-phenylpentanoic acid has been developed, which could, in principle, be oxidized to the corresponding β-keto acid. nih.govsemanticscholar.org

This synthesis utilizes an Evans-type aldol addition of (R)-acetyloxazolidinone with 3-phenylpropanal. nih.govsemanticscholar.org This reaction, promoted by titanium tetrachloride and diisopropylethylamine, yields a mixture of diastereomers that can be separated by silica gel column chromatography. nih.gov The desired diastereomer is then subjected to cleavage of the chiral auxiliary using lithium hydroxide and hydrogen peroxide to furnish the optically pure (3S)-hydroxy-5-phenylpentanoic acid in good yield and high enantiomeric excess. nih.gov

Table 2: Key Steps in the Synthesis of (3S)-Hydroxy-5-phenylpentanoic Acid

| Step | Reactants | Reagents | Product | Yield | Enantiomeric Excess |

|---|---|---|---|---|---|

| Aldol Addition | (R)-acetyloxazolidinone, 3-phenylpropanal | TiCl4, i-Pr2NEt | Diastereomeric imides | - | - |

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis offers an attractive alternative to traditional chemical methods, often providing high selectivity under mild reaction conditions. Chemoenzymatic approaches combine the strengths of both chemical and biological transformations.

Whole-Cell Biocatalysis for Enantioselective Reductions of β-Keto Esters

The enantioselective reduction of β-keto esters to their corresponding chiral β-hydroxy esters is a well-established application of biocatalysis. nih.govpsu.edu This transformation is particularly valuable as the resulting chiral alcohols are important building blocks in organic synthesis. Whole-cell biocatalysis is often preferred for these reductions due to the inherent cofactor regeneration systems within the cells, which circumvents the need for expensive external cofactor addition. researchgate.netnih.govmdpi.com

Various microorganisms and their enzymes, such as dehydrogenases/reductases, have been employed for the asymmetric reduction of β-keto esters. nih.gov For example, (S)-1-phenylethanol dehydrogenase (PEDH) from the denitrifying bacterium Aromatoleum aromaticum has been shown to catalyze the enantioselective reduction of a range of β-keto esters with high enantioselectivity. nih.gov The reactions are typically carried out using Escherichia coli cells that have been engineered to overexpress the desired enzyme.

In a typical whole-cell biocatalytic reduction, the β-keto ester substrate is incubated with a suspension of the microbial cells. A co-substrate, such as isopropanol or glucose, is often added to facilitate the regeneration of the necessary cofactor (e.g., NADH or NADPH). nih.govmdpi.com The reaction proceeds to yield the chiral β-hydroxy ester, which can then be isolated and purified. The efficiency and stereoselectivity of these reactions are highly dependent on the specific enzyme, substrate, and reaction conditions.

Table 3: Examples of Whole-Cell Biocatalysts for Ketone Reduction

| Biocatalyst | Substrate Type | Key Advantage |

|---|---|---|

| Aromatoleum aromaticum (PEDH) | β-keto esters | High enantioselectivity |

| Saccharomyces cerevisiae (reductases) | α-chloro-β-keto esters | Production of multiple diastereomers |

Application of Specific Enzyme Classes (e.g., Oxidoreductases, Alcohol Dehydrogenases)

The asymmetric reduction of the prochiral ketone in this compound and its esters is effectively achieved using enzymes from the oxidoreductase class, particularly alcohol dehydrogenases (ADHs). These enzymes catalyze the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl carbon, creating a chiral center with high enantioselectivity.

Research into the enzymatic reduction of β-keto esters has revealed that various microorganisms are a rich source of these valuable biocatalysts. For instance, baker's yeast (Saccharomyces cerevisiae) is known to contain a multitude of oxidoreductases capable of reducing carbonyl compounds. Detailed studies have led to the purification and characterization of specific enzymes responsible for this activity.

From Saccharomyces cerevisiae, two distinct NADPH-dependent oxidoreductases have been isolated that catalyze the enantioselective reduction of 3-oxo esters. nih.gov One enzyme preferentially produces the (S)-hydroxy ester, while the other yields the (R)-enantiomer. nih.gov The properties of these enzymes have been characterized, revealing differences in their molecular weight, optimal pH, and substrate affinity (Km values), which are crucial parameters for developing a biocatalytic process. nih.gov Although specific data for this compound is not extensively documented, the kinetic data for analogous substrates provide a strong indication of the potential for these enzymes to act on this target molecule.

| Enzyme | Optimal pH | Molecular Weight (Mr) | Substrate | Km (mM) | Product Enantiomer |

| (S)-enzyme | 6.9 | 48,000 - 50,000 | Ethyl 3-oxobutyrate | 0.9 | (S) |

| Ethyl 3-oxohexanoate | 5.3 | (S) | |||

| (R)-enzyme | 6.1 | 800,000 | Ethyl 3-oxobutyrate | 17.0 | (R) |

| Ethyl 3-oxohexanoate | 2.0 | (R) |

This table presents the characteristics of (S)- and (R)-specific oxidoreductases isolated from Saccharomyces cerevisiae, with data for representative 3-oxo ester substrates. nih.gov

Furthermore, alcohol dehydrogenases from other microbial sources have demonstrated broad substrate specificity, including activity on aromatic ketones. For example, the (S)-1-phenylethanol dehydrogenase (PEDH) from the denitrifying bacterium Aromatoleum aromaticum has been successfully applied to the asymmetric reduction of a wide array of prochiral ketones and β-keto esters, yielding enantiopure secondary alcohols. nih.govnih.govresearchgate.net The catalytic mechanism of these short-chain dehydrogenases/reductases (SDRs) involves a highly organized active site that dictates the stereochemical outcome of the reduction. nih.gov

Microbial Strain Screening and Bioreactor Optimization for High Enantiomeric Excess

The successful application of biocatalysis on a larger scale hinges on the selection of a suitable microbial strain and the optimization of the reaction conditions in a bioreactor.

Microbial Strain Screening: The initial step often involves screening a diverse range of microorganisms, such as bacteria, yeasts, and fungi, for their ability to reduce the target substrate, in this case, an ester of this compound, with high conversion and enantioselectivity. researchgate.net Screening can be performed using whole-cell biotransformations, where the cells can be in a growing, resting, or permeabilized state. The diversity of microbial enzymes means that screening can identify strains that produce either the (S)- or (R)-enantiomer of the corresponding 3-hydroxy-5-phenylpentanoic acid ester. For instance, actinomycetes like Agromyces and Gordonia have been screened for their ability to reduce various aliphatic and aromatic α-keto esters. researchgate.net The use of whole-cell catalysts is often advantageous as it circumvents the need for costly enzyme purification and provides a system for in-situ cofactor regeneration.

Bioreactor Optimization for High Enantiomeric Excess: Once a promising strain is identified, the process is transferred to a bioreactor where critical parameters are controlled and optimized to maximize productivity and enantiomeric excess (e.e.). For biocatalytic reductions, a fed-batch strategy is often employed. This approach involves the controlled feeding of the substrate to the bioreactor over time, which helps to maintain a low substrate concentration. mdpi.com This is particularly important as high concentrations of some β-keto esters can be toxic to the microbial cells or may lead to the induction of competing enzymes with different stereoselectivities, thereby lowering the enantiomeric excess of the product.

Key parameters that are optimized during a fed-batch fermentation include:

Substrate feeding rate: A controlled feed prevents substrate inhibition and can enhance the enantioselectivity of the reaction.

Aeration and Agitation: Adequate oxygen supply is often necessary for cell metabolism and cofactor regeneration, while proper mixing ensures homogeneity within the reactor.

Cofactor Regeneration: In whole-cell systems, the cell's own metabolic machinery is utilized to regenerate the required NADH or NADPH. The addition of a co-substrate, such as glucose, can be optimized to ensure an efficient and continuous supply of the reduced cofactor.

By carefully controlling these parameters in a fed-batch bioreactor, it is possible to achieve high titers of the desired chiral hydroxy ester with excellent enantiomeric purity.

Reactivity and Advanced Transformations of 3 Oxo 5 Phenylpentanoic Acid

Chemical Reactivity Profile of the β-Keto Acid Moiety

The ketone's carbonyl group is a key site for reactivity, characterized by the electrophilicity of its carbon atom. This allows for a variety of nucleophilic addition reactions and reductions.

Nucleophilic Additions: The polarized carbon-oxygen double bond of the ketone is susceptible to attack by nucleophiles. lkouniv.ac.in This fundamental reaction proceeds via the addition of a nucleophile to the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate, which is then typically protonated. youtube.com For example, reaction with Grignard reagents (R-MgBr) would lead to the formation of a tertiary alcohol after an acidic workup.

Carbonyl Reductions: The ketone functional group can be readily reduced to a secondary alcohol. This transformation is commonly achieved using hydride-based reducing agents. libretexts.org Reagents such as sodium borohydride (NaBH₄) and the more powerful lithium aluminum hydride (LiAlH₄) act as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon. libretexts.orgyoutube.com The subsequent protonation of the resulting alkoxide intermediate yields 3-hydroxy-5-phenylpentanoic acid.

| Reaction Type | Typical Reagents | Product Functional Group |

|---|---|---|

| Carbonyl Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol |

| Grignard Reaction | Alkyl magnesium halide (R-MgX) followed by H₃O⁺ | Tertiary Alcohol |

| Imine Formation | Primary Amine (R-NH₂) | Imine |

The carboxylic acid group is another center of reactivity, primarily undergoing nucleophilic acyl substitution reactions.

Esterification: The most common method for converting the carboxylic acid to an ester is the Fischer esterification. masterorganicchemistry.com This equilibrium-controlled reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.com

Amide Formation: Direct condensation of the carboxylic acid with an amine to form an amide is also possible. libretexts.org This reaction is generally slow and often requires high temperatures to drive off the water formed. libretexts.org To achieve higher yields under milder conditions, coupling reagents or activators are frequently used. nih.govrsc.org For instance, the carboxylic acid can be converted in situ into a more reactive intermediate, such as an acid chloride or an activated ester, which then readily reacts with the amine. nih.gov A one-pot procedure using titanium tetrachloride (TiCl₄) as a mediator has also been reported for the direct amidation of carboxylic acids. nih.gov

Decarboxylation: The most notable reaction of β-keto acids is their propensity to undergo decarboxylation upon heating. masterorganicchemistry.com This process involves the loss of a molecule of carbon dioxide (CO₂) from the carboxylic acid group. learncbse.in The reaction proceeds through a cyclic, six-membered transition state, which facilitates the transfer of the acidic proton and the cleavage of the carbon-carbon bond. masterorganicchemistry.com This initially forms an enol intermediate, which rapidly tautomerizes to the more stable ketone product, in this case, 5-phenyl-2-butanone. youtube.com The decarboxylation of the free acid is known to be significantly faster than that of its corresponding carboxylate anion. masterorganicchemistry.com

| Reaction Type | Typical Reagents/Conditions | Product |

|---|---|---|

| Fischer Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amide Formation | Amine (R-NH₂), Coupling Agent or Heat | Amide |

| Decarboxylation | Heat | Ketone (5-phenyl-2-butanone) + CO₂ |

3-Oxo-5-phenylpentanoic acid, like other compounds with a hydrogen atom on an α-carbon to a carbonyl group, exists in a dynamic equilibrium between two constitutional isomers: the keto form and the enol form. libretexts.org This phenomenon is known as keto-enol tautomerism. masterorganicchemistry.com

The keto tautomer is the structure with the C=O double bond, while the enol tautomer contains a C=C double bond and a hydroxyl (-OH) group. libretexts.org For most simple ketones and aldehydes, the equilibrium overwhelmingly favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.org However, the enol, even at low concentrations, is a crucial intermediate for many reactions of carbonyl compounds. libretexts.org

The interconversion between the keto and enol forms can be catalyzed by either acid or base. masterorganicchemistry.comyoutube.com

Acid-Catalyzed Enolization: In the presence of an acid, the carbonyl oxygen is first protonated, increasing the acidity of the α-hydrogens. A weak base (like water) can then remove an α-proton to form the enol. libretexts.org

Base-Catalyzed Enolization: A base can directly deprotonate the α-carbon, forming a resonance-stabilized enolate ion. Subsequent protonation of the oxygen atom of the enolate yields the enol. libretexts.org

The presence of the β-dicarbonyl system can influence the position of this equilibrium. Factors like conjugation and intramolecular hydrogen bonding can stabilize the enol form. masterorganicchemistry.comlibretexts.org

Cascade and Multi-Component Reactions

The dual functionality of this compound makes it an excellent substrate for cascade and multi-component reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity.

The thermal lability of the β-keto acid group can be exploited to initiate reaction cascades. The in situ generation of a specific enol or ketone via thermal decarboxylation creates a reactive intermediate that can be trapped in subsequent intra- or intermolecular reactions. organic-chemistry.org This strategy avoids the need to synthesize and isolate the corresponding ketone separately. For example, the decarboxylation of this compound in the presence of an electrophile could lead to an immediate reaction at the α-carbon of the newly formed 5-phenyl-2-butanone.

The active methylene (B1212753) group (the α-carbon) flanked by two carbonyl functionalities in this compound is acidic and can be deprotonated to form a nucleophilic enolate. This enolate is a key intermediate in various condensation reactions for the synthesis of complex molecules, including heterocyclic systems. For example, condensation with dinucleophilic reagents can lead to the formation of five- or six-membered rings. Reaction with hydrazine or its derivatives could yield pyrazoles, while condensation with urea or thiourea could be a pathway to pyrimidine-based structures. These reactions are foundational in medicinal chemistry for building diverse molecular scaffolds.

Intramolecular Cyclizations and Rearrangements

The molecular architecture of this compound, featuring a reactive β-keto acid moiety and a terminal phenyl group, provides a versatile platform for intramolecular cyclization reactions. These transformations are pivotal in the synthesis of polycyclic frameworks, particularly tetralone derivatives, which are significant structural motifs in numerous biologically active compounds and natural products. The most prominent intramolecular transformation for this substrate is the Friedel-Crafts acylation, a powerful tool for C-C bond formation involving an aromatic ring.

Under the influence of strong protic or Lewis acids, this compound can undergo an intramolecular electrophilic aromatic substitution. In this reaction, the carboxylic acid functional group is activated by the acid catalyst to form a highly reactive acylium ion intermediate. This electrophilic species is then attacked by the electron-rich phenyl ring, leading to the formation of a new six-membered ring fused to the aromatic core. The subsequent rearomatization of the phenyl ring yields a stable tetralone structure.

Polyphosphoric acid (PPA) is a widely employed and effective reagent for promoting such intramolecular acylations of aryl aliphatic acids. ccsenet.orgresearchgate.net PPA serves as both a strong acid catalyst and a dehydrating agent, facilitating the formation of the acylium ion and driving the reaction towards the cyclized product. ccsenet.org The general transformation for γ-aryl carboxylic acids suggests that the cyclization of this compound would proceed to form a tetralone derivative with a carboxylic acid substituent. researchgate.netmasterorganicchemistry.com

While the intramolecular Friedel-Crafts acylation is a well-established method for the synthesis of tetralones from analogous γ-aryl acids, specific research findings detailing the cyclization of this compound are not extensively documented in the scientific literature. researchgate.netscience.gov However, based on established chemical principles, the expected product of this reaction would be 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid .

The reaction conditions for such cyclizations typically involve heating the substrate with a dehydrating acid catalyst. The efficiency and yield of the reaction can be influenced by factors such as the nature of the catalyst, reaction temperature, and the presence of substituents on the aromatic ring.

Below is a representative table illustrating the expected transformation and the key parameters that would be investigated in a typical study of this intramolecular cyclization.

| Reactant | Catalyst/Reagent | Product | Reaction Type |

| This compound | Polyphosphoric Acid (PPA) | 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | Intramolecular Friedel-Crafts Acylation |

Table 1: Expected Intramolecular Cyclization of this compound

Further research into the intramolecular cyclizations of this compound would be valuable for elucidating the optimal reaction conditions and exploring the synthetic utility of the resulting tetralone derivative. The presence of both a ketone and a carboxylic acid in the product offers multiple handles for subsequent chemical modifications, making it a potentially valuable intermediate in organic synthesis.

Derivatives and Analogs of 3 Oxo 5 Phenylpentanoic Acid

Structural Classification and Nomenclature of Key Derivatives

The systematic classification and naming of these derivatives are crucial for clarity in scientific communication. The following sections detail the principal classes of these compounds.

Alkyl esters of 3-oxo-5-phenylpentanoic acid are among the most common derivatives, often serving as intermediates in more complex syntheses. Esterification of the carboxylic acid group with various alcohols yields compounds like methyl, ethyl, and tert-butyl 3-oxo-5-phenylpentanoate.

Methyl 3-oxo-5-phenylpentanoate : This derivative is a colorless liquid soluble in organic solvents such as ethanol and ether . It is typically prepared through the acylation of phenylvaleric acid followed by oxidation . It serves as an intermediate in the synthesis of various pharmaceuticals and pesticides .

Ethyl 3-oxo-5-phenylpentanoate : A widely used synthetic intermediate, this ethyl ester can be synthesized by reacting hydrocinnamoyl chloride with Meldrum's acid and pyridine, followed by refluxing in ethanol chemicalbook.com.

Tert-butyl Esters : The tert-butyl group provides steric hindrance, which can be useful for directing reactions to other parts of the molecule. These esters are valuable in syntheses where the carboxylic acid group needs to be protected. For example, tert-butyl esters are used in the preparation of intermediates for statins google.com.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| Methyl 3-oxo-5-phenylpentanoate | C12H14O3 | 206.24 | Colorless liquid, soluble in organic solvents . Melting point: 25-26 °C . |

| Ethyl 3-oxo-5-phenylpentanoate | C13H16O3 | 220.26 | Yellow liquid, used as a synthetic intermediate chemicalbook.com. |

| (R)-tert-Butyl 2-(tert-Butoxycarbonylamino)-5-oxo-5-phenylpentanoate | C20H29NO5 | 363.45 | A derivative used in biochemical research for proteomics scbt.com. |

Introducing halogen atoms, particularly fluorine, onto the phenyl ring can significantly alter the electronic properties of the molecule. Trifluoromethyl (-CF3) groups are of particular interest due to their strong electron-withdrawing nature and ability to increase lipophilicity. These derivatives are often investigated for their potential biological activities. Examples include 3-oxo-5-[3-(trifluoromethyl)phenyl]pentanoic acid. The trifluoromethyl group enhances the potency of many pharmaceuticals mdpi.com.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 3-Oxo-5-[3-(trifluoromethyl)phenyl]pentanoic acid | C12H11F3O3 | 260.21 | Not available in search results. |

| 5-Oxo-5-(3-(trifluoromethyl)phenyl)pentanoic acid | C12H11F3O3 | 260.21 | 502650-98-8 chemscene.com |

| 5-Oxo-5-phenyl-3-(trifluoromethyl)pentanoic acid | C12H11F3O3 | 260.21 | Not available in search results. |

The introduction of hydroxyl (-OH) and amino (-NH2) groups adds chirality and hydrogen-bonding capabilities to the molecule, making these analogs important building blocks in the synthesis of natural products and pharmaceuticals.

3-Hydroxy-5-phenylpentanoic acid : This analog exists as enantiomers. The (3S)-hydroxy-5-phenylpentanoic acid is a key intermediate for the asymmetric synthesis of various natural products, including diarylpentanoids semanticscholar.orgnih.gov. Its preparation can be achieved through methods like the Evans-aldol reaction of (R)-acetyloxazolidinone with 3-phenylpropanal, which yields diastereomers that can be separated, followed by the removal of the chiral auxiliary semanticscholar.orgnih.gov.

(4S,3S)-4-Amino-3-hydroxy-5-phenylpentanoic acid : This amino acid derivative is a valuable chiral building block in peptide synthesis and pharmaceutical research chemimpex.com. Its specific stereochemistry is crucial for its role in designing biologically active molecules chemimpex.com.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| (3S)-Hydroxy-5-phenylpentanoic acid | C11H14O3 | 194.23 | Chiral intermediate for natural product synthesis semanticscholar.orgnih.gov. |

| (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid | C11H15NO3 | 209.24 | Chiral building block for peptide synthesis and drug design chemimpex.com. |

| (3R,4S)-4-N-methylamino-3-hydroxy-5-phenylpentanoic acid | C12H17NO3 | 223.27 | An unnatural amino acid used in peptide and peptidomimetic-based drugs researchgate.net. |

Conjugating the this compound structure with heterocyclic rings like pyrazole or quinoline creates complex molecules with diverse chemical properties. These heterocycles are prevalent in medicinal chemistry.

Pyrazole Conjugates : Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, known for a wide range of biological activities chim.it. The this compound backbone can be used as a starting material to construct pyrazole rings. Typically, this involves a cyclocondensation reaction between the 1,3-dicarbonyl moiety of the pentanoic acid derivative and a hydrazine-containing compound chim.itresearchgate.net.

Quinoline Conjugates : Quinolines are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyridine ring organic-chemistry.org. Synthesis of quinoline derivatives often involves cyclization reactions. For instance, derivatives of 3-quinoline carboxylic acid have been synthesized and studied for their inhibitory effects on enzymes like protein kinase CK2 nih.gov. The pentanoic acid chain could be attached to a pre-formed quinoline ring or be involved in the ring's formation through multi-component reactions organic-chemistry.orgmedwinpublisher.org.

Advanced Synthetic Pathways to Derivatized Compounds

The synthesis of specific derivatives, especially those with defined stereochemistry, requires advanced and carefully controlled chemical strategies.

Controlling the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of functional groups is paramount in modern organic synthesis.

Regioselectivity : This refers to directing a chemical reaction to a specific site on the molecule. In the context of this compound, regioselective reactions might involve the selective alkylation or acylation at the C2 or C4 position (the α-carbons flanking the ketone). This is often achieved by carefully choosing the base and reaction conditions to generate a specific enolate.

Stereoselectivity : This is crucial when creating chiral centers, as seen in the hydroxylated and aminated analogs. Asymmetric synthesis techniques are employed to produce a single enantiomer or diastereomer. A key example is the diastereoselective Evans-aldol reaction used to prepare (3S)-hydroxy-5-phenylpentanoic acid, where a chiral auxiliary guides the approach of the reagents to create the desired stereochemistry at the newly formed hydroxyl-bearing carbon semanticscholar.orgnih.gov. The subsequent removal of this auxiliary yields the optically pure product nih.gov. Similarly, the synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid involves a sequence of stereocontrolled reactions to establish the correct configuration at both chiral centers researchgate.net.

: A Closer Look at Phenyl Moiety Modifications, Enzymatic Derivatization, and Structure-Activity Relationships

The exploration of derivatives and analogs of this compound has opened avenues for investigating the impact of structural modifications on the compound's chemical and biological properties. Strategic alterations to the phenyl moiety, along with enzymatic derivatization and glycosylation, have been key areas of focus. These modifications are instrumental in understanding the structure-activity relationship (SAR) and structure-property relationship (SPR) of this class of compounds, providing insights into their potential applications.

Modification and Substitution on the Phenyl Moiety

The phenyl ring of this compound serves as a versatile scaffold for introducing a variety of substituents, thereby modulating its electronic and steric properties. Research into related phenylalkanoic acids has demonstrated that the nature and position of substituents on the aromatic ring can significantly influence the molecule's biological activity and physicochemical characteristics. wikipedia.orggoogle.com

Substitutions on the phenyl ring can be broadly categorized into electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). The introduction of these groups alters the electron density of the aromatic ring, which can, in turn, affect the reactivity of the entire molecule. For instance, studies on aromatic keto acids have shown that the electronic properties of substituents on the phenyl ring can influence the molecule's stability and reactivity in various chemical transformations. mdpi.comnih.gov

The synthesis of phenyl-substituted analogs of this compound can be achieved through various organic synthesis methodologies. A common approach involves starting with a correspondingly substituted phenylacetic acid or benzaldehyde derivative and building the pentanoic acid chain through a series of well-established reactions. The choice of synthetic route often depends on the desired substituent and its compatibility with the reaction conditions.

While specific data on the biological evaluation of a wide range of substituted this compound analogs is not extensively documented in publicly available literature, general principles from related structures suggest that such modifications could lead to compounds with altered biological profiles. For example, in other classes of bioactive molecules, phenyl ring substitutions have been shown to enhance potency, selectivity, and pharmacokinetic properties. mdpi.comrsc.orgnih.gov

Table 1: Examples of Potential Substitutions on the Phenyl Moiety of this compound and Their Predicted Effects

| Substituent (Position) | Type | Predicted Effect on Phenyl Ring | Potential Impact on Molecular Properties |

| -OCH₃ (para) | Electron-Donating | Increases electron density | May enhance metabolic stability and alter binding affinity |

| -Cl (meta) | Electron-Withdrawing | Decreases electron density | Can influence lipophilicity and electronic interactions |

| -NO₂ (ortho) | Electron-Withdrawing | Strongly decreases electron density | May impact acidity and potential for hydrogen bonding |

| -CH₃ (para) | Electron-Donating | Increases electron density (hyperconjugation) | Can affect steric interactions and metabolic pathways |

Enzymatic Derivatization and Glycosylation

Enzymatic methods offer a highly specific and efficient means of modifying this compound and its analogs. Glycosylation, the attachment of a carbohydrate moiety, is a particularly interesting enzymatic modification due to its potential to significantly alter the solubility, stability, and biological activity of the parent molecule. nih.govmdpi.com

The process of glycosylation is catalyzed by glycosyltransferases, which transfer a sugar moiety from an activated donor to an acceptor molecule. In the context of this compound, the carboxylic acid group or a hydroxyl group introduced onto the phenyl ring could serve as potential sites for glycosylation. While direct enzymatic glycosylation of this compound has not been extensively reported, studies on the glycosylation of other carboxylic acids and β-keto acids provide a basis for its feasibility. nih.gov

Enzymatic transglycosylation, using glycosidases under specific conditions to favor synthesis over hydrolysis, is another potential route to glycosylated derivatives. nih.gov The choice of enzyme and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of the glycosidic bond formation.

The resulting glycoconjugates of this compound would exhibit significantly different physicochemical properties compared to the parent compound. The hydrophilic nature of the sugar moiety would be expected to increase water solubility, which can be a desirable attribute for certain biological applications.

Table 2: Potential Glycosylation Products of this compound Derivatives

| Derivative | Glycosyl Donor | Enzyme Class | Potential Glycosylation Site | Expected Change in Properties |

| 3-Oxo-5-(4-hydroxyphenyl)pentanoic acid | UDP-glucose | Glycosyltransferase | Phenolic hydroxyl group | Increased water solubility, altered biological targeting |

| This compound | Activated sugar | Glycosidase (transglycosylation) | Carboxylic acid group (forming a glycosyl ester) | Increased polarity, potential for altered metabolic fate |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Analogs

The systematic modification of the this compound structure and the subsequent evaluation of the biological activity and physicochemical properties of the resulting analogs are central to establishing Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR). nih.govupenn.edu

SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. By comparing the activity of a series of analogs with systematic variations in their structure, researchers can deduce which parts of the molecule are essential for its function and how different substituents influence its potency and selectivity. For aromatic keto acids, SAR studies have revealed the importance of the substitution pattern on the phenyl ring for their biological effects. nih.govmdpi.comnih.gov

SPR studies, on the other hand, focus on the relationship between a molecule's structure and its physicochemical properties, such as solubility, lipophilicity (logP), and metabolic stability. nih.govupenn.edu Understanding these relationships is crucial for drug discovery and development, as these properties significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Studies on phenylpropionic acid derivatives have provided valuable insights into how modifications to the phenyl ring and the carboxylic acid moiety affect these key properties. nih.govresearchgate.net

For analogs of this compound, key areas of investigation for SAR and SPR would include:

The influence of substituent position and electronic nature on the phenyl ring: Comparing ortho-, meta-, and para-substituted analogs with both electron-donating and electron-withdrawing groups can elucidate the optimal substitution pattern for a desired biological activity or property.

The impact of the β-keto group: Investigating the necessity of the ketone at the 3-position by comparing with analogs where it is reduced or removed can determine its role in biological interactions.

The effect of chain length and flexibility: Modifying the length of the pentanoic acid chain can provide insights into the spatial requirements of the binding site or the optimal lipophilicity.

Table 3: Hypothetical SAR and SPR Insights from this compound Analogs

| Analog | Modification | Potential SAR Insight | Potential SPR Insight |

| 3-Oxo-5-(4-chlorophenyl)pentanoic acid | para-Chloro substitution | May enhance binding affinity through halogen bonding | Increased lipophilicity, potentially affecting solubility and permeability |

| 3-Hydroxy-5-phenylpentanoic acid | Reduction of the keto group | Could reveal the importance of the ketone for a specific biological target | Increased polarity and potential for hydrogen bonding |

| 3-Oxo-4-phenylbutanoic acid | Shortened alkyl chain | May indicate the optimal distance between the phenyl ring and the carboxylic acid | Altered logP and molecular weight |

Biological and Biochemical Research Involving 3 Oxo 5 Phenylpentanoic Acid and Analogs

Enzymatic Transformations and Biotransformations

The unique chemical structure of 3-oxo-5-phenylpentanoic acid makes it an interesting subject for enzymatic studies, particularly in the context of polyketide synthesis and reduction reactions.

Role as a Substrate or Intermediate in Polyketide Synthase Pathways (e.g., Type III PKS, HsPKS3)

Type III polyketide synthases (PKSs) are a family of enzymes that play a crucial role in the biosynthesis of a wide array of natural products in plants, bacteria, and fungi. wikipedia.orgnih.gov These enzymes are homodimeric proteins, with each monomer containing an active site characterized by a Cys-His-Asn catalytic triad. frontiersin.orgfrontiersin.org Type III PKSs catalyze the iterative condensation of a starter molecule, typically an acyl-CoA ester, with several extender units, most commonly malonyl-CoA. frontiersin.org This process generates a poly-β-keto chain that is then cyclized to form a variety of aromatic scaffolds. nih.gov

The catalytic versatility of Type III PKSs allows them to accept a broad range of starter substrates, including those derived from phenylpropanoid metabolism and aliphatic acyl-CoAs. frontiersin.orgmdpi.com Given this substrate promiscuity, it is plausible that a CoA-thioester of a precursor to this compound, such as phenylacetyl-CoA or cinnamoyl-CoA, could serve as a starter unit in a Type III PKS-catalyzed reaction. The subsequent condensation with an extender unit like malonyl-CoA would lead to the formation of a β-ketoacyl intermediate structurally related to this compound.

Research on specific Type III PKSs, such as HsPKS3 from Huperzia serrata, has highlighted their ability to produce a variety of polyketides. frontiersin.org While direct evidence for this compound as a specific substrate or intermediate in the HsPKS3 pathway is not explicitly detailed in the available literature, the known mechanisms of these enzymes support its potential involvement. For instance, the enzyme could potentially catalyze the condensation of a phenyl-containing starter CoA with an extender unit, forming a β-keto intermediate that is a derivative of this compound. This intermediate would then undergo further enzymatic modifications, such as cyclization and aromatization, to yield the final polyketide product.

The general reaction mechanism for a Type III PKS can be summarized as follows:

Starter Molecule Binding: An acyl-CoA starter molecule binds to the active site.

Decarboxylation of Extender Unit: Malonyl-CoA binds, and its carboxyl group is removed as CO2.

Claisen Condensation: The resulting carbanion attacks the starter molecule, extending the carbon chain and forming a β-ketoacyl intermediate.

Chain Elongation: Steps 2 and 3 can be repeated to further extend the polyketide chain.

Cyclization and Release: The final polyketide chain is cyclized through intramolecular aldol or Claisen reactions to form the product, which is then released from the enzyme.

Table 1: Examples of Type III PKS and their Products

| Enzyme | Organism | Starter Substrate (Example) | Product (Example) |

|---|---|---|---|

| Chalcone Synthase (CHS) | Plants | p-Coumaroyl-CoA | Naringenin chalcone |

| Stilbene Synthase (STS) | Plants | p-Coumaroyl-CoA | Resveratrol |

| Acridone Synthase (ACS) | Ruta graveolens | N-methylanthraniloyl-CoA | 1,3-dihydroxy-N-methylacridone frontiersin.org |

| HsPKS3 | Huperzia serrata | Various acyl-CoAs | Polyketides frontiersin.org |

Enzymatic Reduction Mechanisms and Stereoselectivity

The carbonyl group at the C-3 position of this compound is a target for enzymatic reduction, a common reaction in many metabolic pathways. This reduction is typically catalyzed by oxidoreductases, such as ketoreductases (KRs), which often utilize cofactors like NADPH or NADH to provide the necessary reducing equivalents. nih.gov

The stereoselectivity of these enzymatic reductions is a key feature, often yielding a product with a specific three-dimensional arrangement of atoms. This is crucial in biological systems where the stereochemistry of a molecule dictates its biological activity. Enzymes achieve high stereoselectivity due to the specific orientation of the substrate within the enzyme's active site.

While specific studies on the enzymatic reduction of this compound are not extensively detailed, the principles can be inferred from research on related compounds. For example, carboxylic acid reductases (CARs) are known to reduce a wide variety of carboxylic acids to their corresponding aldehydes. nih.gov The proposed mechanism for CARs involves the initial activation of the carboxylic acid by ATP, followed by a nucleophilic attack by a phosphopantetheine thiol to form a thioester intermediate. This intermediate is then reduced by NADPH to release the aldehyde. nih.gov A similar mechanism could be envisioned for the reduction of the keto group in this compound by a ketoreductase, where the enzyme would bind the substrate in a specific conformation to allow for the stereoselective transfer of a hydride ion from NADPH to the carbonyl carbon.

The study of hydrolase-catalyzed kinetic resolution of related fluorinated 3-arylcarboxylic acids has demonstrated the high enantioselectivity of enzymatic reactions, resulting in the formation of (S)-carboxylic acids and unreacted (R)-esters. mdpi.com This highlights the ability of enzymes to differentiate between enantiomers and catalyze reactions with high stereochemical control.

Substrate Channeling and Enzyme Dynamics in Related Systems

In modular Type I PKSs, the growing polyketide chain is covalently attached to an acyl carrier protein (ACP) domain, which shuttles the intermediate between different catalytic domains within a large, multi-enzyme complex. wikipedia.org While Type III PKSs are structurally simpler, the concept of efficient substrate transfer is still relevant, particularly in pathways where multiple enzymes collaborate. For instance, in the biosynthesis of curcuminoids in Curcuma longa, two distinct Type III PKSs, diketide-CoA synthase (DCS) and curcumin synthase (CURS), work in tandem. frontiersin.org DCS first produces a diketide-CoA intermediate, which is then transferred to CURS for further elongation and cyclization. nih.gov

The dynamics of the enzyme play a critical role in substrate binding, catalysis, and product release. The structure of Type III PKSs reveals a CoA-binding tunnel and a cyclization pocket within the active site. nih.gov Molecular dynamics simulations and structural studies suggest that the flexibility of certain regions of the enzyme is important for accommodating different substrates and facilitating the necessary conformational changes during the catalytic cycle.

Metabolic Pathways and Fate Studies (Generalized for related phenyl-containing fatty acids)

The metabolic fate of phenyl-containing fatty acids, including compounds structurally similar to this compound, is of significant interest in understanding cellular metabolism and its connection to various physiological and pathological states.

Potential Involvement in Fatty Acid and Lipid Metabolism Cycles

Phenyl-containing fatty acids can potentially enter the central fatty acid and lipid metabolism pathways. The metabolism of the amino acid phenylalanine, for instance, can lead to the formation of phenyl-containing compounds that can be further metabolized. nih.govpharmaguideline.comdavuniversity.orgslideshare.net In some organisms, phenylalanine is catabolized to produce fumarate and acetyl-CoA, which are key intermediates in the citric acid cycle and fatty acid synthesis, respectively. nih.govpharmaguideline.com

Once inside the cell, fatty acids are transported to the mitochondria for β-oxidation. nih.gov This process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. nih.govyoutube.com The acetyl-CoA can then enter the citric acid cycle to generate ATP. It is conceivable that a phenyl-containing fatty acid could undergo a similar β-oxidation process, with the phenyl group being treated as a modification of the alkyl chain.

Conversely, excess acetyl-CoA can be used for the de novo synthesis of fatty acids. youtube.com The relationship between lipid and amino acid metabolism is important, as amino acid catabolism can provide the acetyl-CoA necessary for fatty acid biosynthesis. nih.gov

Microbial Degradation Pathways and Bioremediation Contexts

Microorganisms have evolved diverse metabolic pathways to degrade a wide range of organic compounds, including aromatic and phenyl-containing molecules. This metabolic versatility is of great interest in the context of bioremediation, which utilizes microorganisms to clean up contaminated environments. nih.gov

The microbial degradation of phenyl-containing fatty acids often involves initial activation of the molecule, followed by ring cleavage and subsequent catabolism of the resulting aliphatic chain. For instance, the bacterial catabolism of phenylacetate involves the formation of a CoA thioester, followed by the oxygen-dependent opening of the aromatic ring. nih.gov The resulting non-aromatic intermediate is then further processed through β-oxidation-like steps to yield central metabolites like acetyl-CoA and succinyl-CoA. nih.gov

In the context of anaerobic digestion, phenyl acids can accumulate from the breakdown of lignocellulose and proteins. frontiersin.orgnih.gov Studies have shown that these compounds can be degraded by microbial communities, although high concentrations can sometimes inhibit methanogenesis. frontiersin.orgnih.govresearchgate.net The degradation of ω-phenyl fatty acids, such as 8-phenyloctanoic acid, by rumen microorganisms has been observed to occur via β-oxidation, leading to chain-shortened products. oup.com This demonstrates the capacity of microbial consortia to metabolize phenyl-containing fatty acids.

Mechanistic Investigations of Biological Activities of Derivatives

The therapeutic potential of any compound lies in its mechanism of action. For derivatives of this compound, research has focused on understanding how they achieve their observed anti-inflammatory, anticancer, and antimicrobial effects. This involves detailed investigations into their interactions with specific enzymes, their ability to modulate cellular signaling pathways, and the downstream consequences of these molecular events.

Enzyme Inhibition Mechanisms (e.g., N-Acylethanolamine-hydrolyzing Acid Amidase, Renin, Kinases)

One of the key mechanisms by which drugs exert their effects is through the inhibition of enzymes. While research into the enzyme inhibitory activities of this compound derivatives is ongoing, preliminary studies have identified at least one significant target.

An analog of this compound, specifically (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA), was investigated as part of a study to develop non-peptidic renin inhibitors. Renin is a critical enzyme in the renin-angiotensin system, which regulates blood pressure. However, in this particular study, the synthesized compounds containing the AHPPA scaffold did not exhibit significant inhibitory activity against renin at the tested concentrations nih.gov.

Further research is required to fully elucidate the spectrum of enzymes that can be targeted by derivatives of this compound and the precise mechanisms of their inhibition. The structural features of these compounds suggest potential interactions with a variety of enzyme active sites, making this a promising area for future drug discovery efforts.

Modulation of Cellular Pathways and Protein Functions (e.g., GRP78 molecular chaperone down-regulation)

The biological effects of this compound and its analogs are not limited to direct enzyme inhibition. These compounds can also influence cellular function by modulating complex signaling pathways and the activity of essential proteins. One area of interest is their potential interaction with molecular chaperones like the 78-kDa glucose-regulated protein (GRP78).

GRP78 is a key protein in the unfolded protein response (UPR), a cellular stress response pathway. It plays a crucial role in protein folding and quality control within the endoplasmic reticulum. The dysregulation of GRP78 has been implicated in various diseases, including cancer. At present, there is no direct scientific evidence to suggest that this compound or its derivatives modulate the function or expression of the GRP78 molecular chaperone. Further research is necessary to explore this potential mechanism of action.

Underlying Mechanisms of Anti-inflammatory, Anticancer, and Antimicrobial Properties

The observed anti-inflammatory, anticancer, and antimicrobial activities of compounds related to this compound are underpinned by a variety of molecular mechanisms. While the specific actions of this compound derivatives are still under detailed investigation, the broader mechanisms of similar chemical classes provide a framework for understanding their potential modes of action.

Anti-inflammatory Mechanisms: The anti-inflammatory effects of various phytochemicals are often attributed to their ability to modulate key inflammatory pathways. These mechanisms can include the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of inflammatory mediators like prostaglandins and leukotrienes. Additionally, these compounds can interfere with the signaling of transcription factors like nuclear factor-kappa B (NF-κB), which plays a central role in the inflammatory response by regulating the expression of numerous pro-inflammatory genes nih.govnih.govmdpi.com. They may also exert their effects by reducing the production of inflammatory cytokines and reactive oxygen species (ROS) nih.gov.

Anticancer Mechanisms: The anticancer properties of various chemical compounds, including those with structural similarities to this compound, often involve the induction of apoptosis (programmed cell death) in cancer cells, inhibition of cell proliferation, and the modulation of signaling pathways that are critical for tumor growth and survival. For instance, some compounds can downregulate the expression of proteins that promote cell survival and upregulate those that trigger cell death. The inhibition of kinases, which are often overactive in cancer cells, is another common anticancer mechanism mdpi.com. Furthermore, some 5-oxo-eicosatetraenoate (5-oxo-ETE) analogs have been shown to arrest growth and induce apoptosis in cancer cell lines nih.gov.

Antimicrobial Mechanisms: The antimicrobial activity of various compounds can be attributed to several mechanisms that target microbial cells. These can include the disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death. Other mechanisms involve the inhibition of essential microbial enzymes or interference with the synthesis of microbial DNA, RNA, or proteins. For example, some pentanoic acid derivatives have demonstrated good antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains, suggesting they may act on targets specific to these types of bacteria nih.gov.

The following table summarizes the general mechanisms that may underlie the observed biological activities of this compound derivatives, based on the actions of similar compound classes.

| Biological Activity | Potential Underlying Mechanisms |

| Anti-inflammatory | Inhibition of COX and LOX enzymes, suppression of NF-κB signaling, reduction of pro-inflammatory cytokines and ROS. nih.govnih.govmdpi.com |

| Anticancer | Induction of apoptosis, inhibition of cell proliferation, modulation of cancer-related signaling pathways, kinase inhibition. mdpi.comnih.gov |

| Antimicrobial | Disruption of microbial cell membranes, inhibition of essential microbial enzymes, interference with microbial nucleic acid or protein synthesis. nih.gov |

It is important to note that the specific mechanisms for this compound and its unique derivatives are still an active area of research. Future studies will be crucial to pinpoint the precise molecular targets and pathways responsible for their biological effects.

Computational and Theoretical Studies of 3 Oxo 5 Phenylpentanoic Acid

Computational chemistry provides powerful tools to investigate the properties and potential interactions of molecules like 3-Oxo-5-phenylpentanoic acid at an atomic level. These in silico methods offer insights that complement experimental research, guiding the design of new molecules and the understanding of complex biological and chemical processes.

Analytical Methodologies in 3 Oxo 5 Phenylpentanoic Acid Research

Advanced Spectroscopic Characterization Techniques (e.g., high-resolution NMR, FTIR, Mass Spectrometry)

Spectroscopic methods are fundamental to the structural confirmation of 3-oxo-5-phenylpentanoic acid. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework. High-resolution NMR, including both ¹H and ¹³C NMR, allows for the unambiguous assignment of all protons and carbons in the molecule.

In ¹H NMR, the protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.1-7.4 ppm). The protons on the aliphatic chain exhibit distinct chemical shifts and coupling patterns. The methylene (B1212753) protons adjacent to the phenyl group (C5) would be expected around δ 2.9 ppm, while the methylene protons at C4, adjacent to the ketone, would be shifted downfield to approximately δ 2.8 ppm. The methylene protons at C2, positioned between the carbonyl and carboxylic acid groups, are expected to be the most deshielded of the aliphatic protons, appearing around δ 3.5 ppm. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm).

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbons of the ketone and carboxylic acid are most prominent, with expected chemical shifts around 206 ppm and 177 ppm, respectively. The carbons of the phenyl ring would resonate in the δ 126-141 ppm range. The aliphatic carbons (C2, C4, C5) would appear further upfield.

| Position | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| -COOH | >10 (broad singlet) | ~177 |

| C2 (-CH₂-) | ~3.5 (singlet) | ~45 |

| C3 (>C=O) | - | ~206 |

| C4 (-CH₂-) | ~2.8 (triplet) | ~45 |

| C5 (-CH₂-) | ~2.9 (triplet) | ~30 |

| Phenyl C1' | - | ~141 |

| Phenyl C2'/C6' | ~7.2-7.3 (multiplet) | ~128 |

| Phenyl C3'/C5' | ~7.2-7.3 (multiplet) | ~128 |

| Phenyl C4' | ~7.1-7.2 (multiplet) | ~126 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by several key absorption bands. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. Two distinct carbonyl (C=O) stretching absorptions will be present: one for the carboxylic acid carbonyl around 1710 cm⁻¹ and another for the ketone carbonyl at approximately 1725 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. For the related ethyl 3-oxo-5-phenylpentanoate, GC-MS analysis shows characteristic fragments. nih.gov For this compound, electron ionization (EI) would likely lead to a detectable molecular ion peak (M⁺) at m/z 192. Upon ionization, the molecule would undergo fragmentation. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). libretexts.org A significant fragmentation pathway for this specific molecule would be cleavage alpha to the ketone, as well as McLafferty rearrangement. A prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), is characteristic of compounds containing a benzyl (B1604629) group.

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 192 | [C₁₁H₁₂O₃]⁺ | Molecular Ion (M⁺) |

| 175 | [M - OH]⁺ | Loss of hydroxyl radical |

| 147 | [M - COOH]⁺ | Loss of carboxyl radical |

| 105 | [C₆H₅CH₂CH₂]⁺ | Cleavage adjacent to ketone |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

Chromatographic Separation and Enantiomeric Purity Analysis (e.g., Chiral HPLC, GC-MS)

Chromatographic techniques are essential for separating this compound from reaction mixtures or biological matrices and for assessing its purity.

Chiral High-Performance Liquid Chromatography (HPLC)

While this compound itself is achiral, its derivatives, which may be synthesized for various research purposes, can be chiral. The analysis of enantiomeric purity is critical in pharmaceutical and biological studies, as different enantiomers can have vastly different activities. acs.org Chiral HPLC is the predominant method for separating enantiomers. chromatographyonline.com

The separation is achieved using a chiral stationary phase (CSP). For carboxylic acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs are often effective. phenomenex.comresearchgate.net Method development involves screening different CSPs and mobile phase compositions (normal phase, reversed-phase, or polar organic mode) to achieve baseline separation of the enantiomers. chromatographyonline.com The choice of mobile phase can significantly impact selectivity and even reverse the elution order of enantiomers. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Carboxylic acids like this compound are generally non-volatile and require derivatization prior to GC analysis to increase their volatility and improve chromatographic performance. gcms.cz

Common derivatization methods include esterification (e.g., forming methyl or ethyl esters) or silylation to convert the acidic proton into a less polar group. gcms.czmdpi.com For example, reacting the acid with an alkylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would produce a volatile trimethylsilyl (B98337) (TMS) ester. Once derivatized, the compound can be separated on a standard nonpolar GC column (e.g., 5% phenyl-methylpolysiloxane) and detected by mass spectrometry. The resulting mass spectrum provides both quantitative data and structural confirmation based on the fragmentation pattern of the derivative. mdpi.commdpi.com

| Technique | Stationary Phase/Column | Mobile Phase/Carrier Gas | Detection | Key Considerations |

|---|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., Lux Cellulose-1) or Macrocyclic Glycopeptide (e.g., Chirobiotic V) | Hexane/Isopropanol (Normal Phase) or Acetonitrile/Water (Reversed Phase) with additives | UV (e.g., 254 nm) | Required for enantiomeric purity analysis of chiral derivatives. Method development intensive. |

| GC-MS | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms) | Helium | Mass Spectrometry (EI) | Requires prior derivatization (e.g., silylation, esterification) to increase volatility. |

Emerging Analytical Techniques for Metabolite Identification and Quantification

Understanding the metabolic fate of this compound is crucial for evaluating its biological activity and potential applications. Modern metabolomics relies on highly sensitive and selective analytical platforms to identify and quantify metabolites in complex biological samples like plasma or urine. nih.gov

The combined use of different analytical instruments, particularly hyphenated techniques like LC-MS and the integration of NMR and MS data, has become a powerful strategy. nih.gov High-resolution mass spectrometry (HRMS), coupled with liquid chromatography, allows for the detection of metabolites at very low concentrations and provides accurate mass measurements, which are used to predict elemental compositions of unknown compounds. nih.gov

NMR spectroscopy, while less sensitive than MS, offers unparalleled structural information without the need for chromatographic separation and can be used to analyze samples with minimal preparation. nih.gov Emerging NMR techniques involve the use of chemical additives or nanoparticles that can selectively interact with metabolites based on properties like charge or hydrophobicity. nih.gov This interaction can suppress or enhance specific signals in the NMR spectrum, simplifying the interpretation of complex mixtures and aiding in the identification of unknown metabolites. For instance, charged nanoparticles can bind to oppositely charged metabolites, causing their NMR signals to broaden and effectively disappear, thus "editing" the spectrum and revealing overlapping signals from other compounds. nih.gov These advanced, multi-platform approaches are essential for building a comprehensive picture of the biotransformation of this compound in biological systems.

Applications in Advanced Organic Synthesis and Chemical Biology

Building Blocks for Complex Natural Product Synthesis (e.g., polyketides, macrolactones, prunustatins)

While direct utilization of 3-Oxo-5-phenylpentanoic acid in the total synthesis of polyketides, macrolactones, and prunustatins is not extensively documented in publicly available literature, its structural motif as a β-keto acid is fundamental to the biosynthesis and chemical synthesis of these natural products.

Polyketides are a large and diverse class of natural products synthesized in vivo from simple acyl-CoA precursors, including malonyl-CoA and its derivatives, through processes that generate poly-β-keto chains. researchgate.netnih.govtandfonline.comnih.gov The assembly of these chains by polyketide synthases (PKSs) involves iterative Claisen condensations, where β-keto intermediates are key. syr.edu In synthetic chemistry, β-keto esters and acids are crucial building blocks that mimic these biosynthetic steps. They can be strategically employed to introduce specific carbon frameworks and functional groups into the growing backbone of a complex molecule. The phenyl group in this compound offers a point of diversity for creating unnatural polyketide analogues.

Macrolactones, which are macrocyclic esters, are often derived from polyketide precursors. The synthesis of the macrolactone core frequently involves an intramolecular esterification (macrolactonization) of a seco-acid. acs.org β-Keto esters are valuable intermediates in the construction of these seco-acids, and methods have been developed for the synthesis of macrocyclic β-keto lactones from ω-halo-β-keto esters. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Furthermore, β-keto esters have been identified as key intermediates in the synthesis of complex molecules such as prunustatin A. The ability to selectively transesterify β-keto esters is a valuable transformation in the synthesis of such intricate natural products. Given this context, this compound represents a potential, albeit underexplored, building block for the laboratory synthesis of novel analogues of these important classes of natural products.

Table 1: Potential Role of this compound in Natural Product Synthesis

| Natural Product Class | Relevance of β-Keto Acid Moiety | Potential Application of this compound |

| Polyketides | Fundamental building blocks in both biosynthesis and chemical synthesis, forming the poly-β-keto chain. researchgate.netnih.govtandfonline.comnih.govsyr.edu | Could serve as a synthetic precursor to introduce a phenyl-containing side chain. |

| Macrolactones | Intermediates in the synthesis of seco-acids for macrolactonization and direct precursors for β-keto lactones. acs.orgcdnsciencepub.comresearchgate.netcdnsciencepub.com | Could be incorporated into the carbon backbone of seco-acids destined for cyclization. |

| Prunustatins | β-Keto esters are documented as key intermediates in the total synthesis of prunustatin A. | Could be utilized in synthetic routes to generate analogues of prunustatin A. |

Precursors for the Synthesis of Diverse Heterocyclic Compounds (e.g., quinolones, chromones, benzo[f]quinolines)

The reactivity of the β-keto acid functionality makes this compound a plausible precursor for the synthesis of various heterocyclic systems, although specific examples of its use are not prevalent in the literature. The general reactivity of β-keto acids and their ester derivatives in classic condensation reactions supports this potential.

Quinolones: The synthesis of 4-hydroxyquinolines can be achieved through the Conrad-Limpach synthesis, which involves the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.comresearchgate.netnih.govwikipedia.org The reaction proceeds via the formation of a Schiff base, followed by a thermal cyclization. By converting this compound to its corresponding ester, it could theoretically be employed in this reaction to produce quinolones with a phenylethyl substituent at the 2-position.

Chromones: The von Pechmann condensation is a widely used method for the synthesis of coumarins from phenols and β-keto esters under acidic conditions. arkat-usa.orgdrugfuture.comwikipedia.orgresearchgate.netyoutube.com A variation of this, the Simonis chromone cyclization, utilizes phosphorus pentoxide to favor the formation of chromones. wikipedia.org In this reaction, the ketone of the β-ketoester reacts with the phenol. Therefore, this compound or its ester could potentially react with phenols to yield chromone derivatives.

Benzo[f]quinolines: The Doebner-von Miller reaction is a classical method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgresearchgate.netsynarchive.comresearchgate.netmedwinpublisher.org While not a direct application of a β-keto acid, the α,β-unsaturated carbonyl compounds can be generated in situ, and variations of this reaction could potentially utilize precursors derived from this compound.

Table 2: Theoretical Application of this compound in Heterocycle Synthesis

| Heterocycle | Synthetic Method | Potential Role of this compound |

| Quinolones | Conrad-Limpach Synthesis wikipedia.orgsynarchive.comresearchgate.netnih.govwikipedia.org | As its ester derivative, it could react with anilines to form 2-substituted 4-hydroxyquinolines. |

| Chromones | Simonis Chromone Cyclization wikipedia.org | Could react with phenols in the presence of a dehydrating agent to yield substituted chromones. |

| Benzo[f]quinolines | Doebner-von Miller Reaction wikipedia.orgresearchgate.netsynarchive.comresearchgate.netmedwinpublisher.org | Derivatives of the acid could potentially be used to generate the necessary α,β-unsaturated carbonyl precursors. |

Intermediates in the Development of Novel Pharmacological Agents and Probes

The structural motifs present in this compound, namely the keto and carboxylic acid groups, are common features in many biologically active molecules and their synthetic intermediates. β-Keto acids and their derivatives are recognized as valuable building blocks in medicinal chemistry. acs.orgresearchgate.net

While specific pharmacological probes or agents directly synthesized from this compound are not widely reported, its potential as an intermediate can be inferred from the known bioactivities of related compounds. For instance, β-keto esters have been designed as antibacterial compounds. mdpi.com Furthermore, various carboxylic acid derivatives have shown a wide range of biological activities, including antimicrobial and antiproliferative effects. researchgate.netnih.gov

The presence of both a nucleophilic α-carbon (in its enol or enolate form) and electrophilic carbonyl carbons allows for a variety of chemical transformations to build more complex molecular architectures. The phenyl group can also be modified to modulate lipophilicity and introduce further points of interaction with biological targets. Therefore, this compound represents a scaffold that could be elaborated into a library of compounds for screening for various biological activities.

Applications in Materials Science and Polymer Chemistry (theoretical considerations)

The application of this compound in materials science and polymer chemistry is largely theoretical at this stage, with no specific examples found in the literature. However, the functional groups of the molecule offer potential avenues for its incorporation into polymeric structures.